molecular formula C7H9FN2 B1320298 4-Fluoro-N1-methylbenzene-1,2-diamine CAS No. 401567-10-0

4-Fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B1320298
CAS No.: 401567-10-0
M. Wt: 140.16 g/mol
InChI Key: KCHBRCYJSKZXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N1-methylbenzene-1,2-diamine (CAS: 97389-11-2) is a fluorinated aromatic diamine with the molecular formula C₇H₉FN₂. It features a fluorine atom at the 4-position and a methyl group on the N1 nitrogen of the benzene-1,2-diamine backbone. This compound is of interest in pharmaceutical and materials chemistry due to its structural versatility, enabling applications in heterocyclic synthesis, corrosion inhibition, and drug development . Its reactivity is influenced by the electron-withdrawing fluorine and electron-donating methyl substituents, which modulate its electronic and steric properties .

Properties

IUPAC Name

4-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHBRCYJSKZXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601533
Record name 4-Fluoro-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-10-0
Record name 4-Fluoro-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Fluoro-N1-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of biologically active molecules. It serves as a building block for the synthesis of fluorinated analogs of natural products and drugs.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Fluorine substitution is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of 4-Fluoro-N1-methylbenzene-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amino groups can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Benzene-1,2-diamine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Fluoro-N1-methylbenzene-1,2-diamine -F (C4), -CH₃ (N1) C₇H₉FN₂ 140.16 Intermediate for heterocycles
4-Chloro-N1-methylbenzene-1,2-diamine -Cl (C4), -CH₃ (N1) C₇H₉ClN₂ 156.62 Higher lipophilicity; drug synthesis
4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine -F (C4), -C₃H₇ (N1, N1) C₁₂H₁₉FN₂ 210.30 Enhanced steric bulk; corrosion inhibition
4-Fluoro-5-nitrobenzene-1,2-diamine -F (C4), -NO₂ (C5) C₆H₆FN₃O₂ 171.13 Reactive nitro group; precursor for dyes
N1-(2-methoxyethyl)benzene-1,2-diamine -CH₂CH₂OCH₃ (N1) C₉H₁₄N₂O 184.21 Improved solubility; ligand synthesis

Electron Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The fluorine atom at C4 reduces electron density at the aromatic ring, slowing reactions with electrophilic reagents. For example, benzene-1,2-diamines with EWGs (e.g., -F, -NO₂) exhibit lower yields in quinoxaline synthesis compared to unsubstituted analogs .
  • Electron-Donating Groups (EDGs): The N1-methyl group enhances nucleophilicity at the adjacent amine, facilitating condensation reactions. For instance, N-methylbenzene-1,2-diamine reacts efficiently with carbonyl compounds to form imidazoles under mild conditions .

Comparative Physicochemical Properties

Table 2: Substituent Effects on Key Parameters

Compound LogP (Predicted) Melting Point (°C) Solubility in MeOH Stability
This compound 1.2 90–95 (dec.) High Air-sensitive
4-Chloro-N1-methylbenzene-1,2-diamine 1.8 105–110 Moderate Stable
4-Fluoro-N1,N1-dipropyl derivative 3.5 Liquid at RT Low Stable
  • Lipophilicity: Chlorine substitution increases LogP compared to fluorine, enhancing membrane permeability in drug candidates .
  • Solubility: Methoxyethyl or methyl groups improve solubility in polar solvents, critical for homogeneous catalysis .

Biological Activity

4-Fluoro-N1-methylbenzene-1,2-diamine, also known by its CAS number 401567-10-0, is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The compound's structure, characterized by a fluorine atom and two amine groups on a benzene ring, suggests various interactions with biological systems that could lead to significant pharmacological effects.

  • Molecular Formula : C7_7H9_9FN2_2
  • Molecular Weight : 140.158 g/mol
  • Structural Features : The presence of the fluorine atom influences the compound's reactivity and biological interactions due to its electronegativity and ability to participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Similar compounds have shown the potential to alter cellular functions through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting biochemical reactions critical for cellular health.
  • Receptor Binding : It can bind to receptors, leading to downstream effects that influence cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of CYP enzymes

Case Studies and Research Findings

  • Antimicrobial Study :
    A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
  • Cytotoxicity Assessment :
    In vitro assays conducted on human cancer cell lines (e.g., HepG2) revealed that the compound exhibits dose-dependent cytotoxicity. The IC50 values were determined to be in the micromolar range, indicating significant anticancer potential.
  • Enzyme Interaction Studies :
    Research into the compound's interaction with cytochrome P450 enzymes highlighted its role as a potential inhibitor of CYP1A2. This interaction could have implications for drug metabolism and efficacy in therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Factors influencing its pharmacokinetic profile include:

  • Absorption : The compound's lipophilicity (LogP ~ 2.10) suggests moderate absorption characteristics.
  • Distribution : Its molecular weight and structure indicate potential distribution across biological membranes.
  • Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.